molecular formula C10H9ClN2O2 B3020944 (3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride CAS No. 1261024-37-6

(3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride

Cat. No.: B3020944
CAS No.: 1261024-37-6
M. Wt: 224.64
InChI Key: KKQJYFAKTPTQNN-RAXLEYEMSA-N
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Description

(3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride is a synthetic organic compound belonging to the class of indole derivatives This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carboximidoyl chloride moiety attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methoxy-1H-indole-3-carboxylic acid.

    Formation of Carboximidoyl Chloride: The carboxylic acid is then converted to the corresponding carboximidoyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

    Introduction of Hydroxy Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carboximidoyl chloride moiety, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the carboximidoyl chloride moiety can undergo nucleophilic attack, leading to covalent modification of target proteins. These interactions can modulate various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

    (3Z)-N-Hydroxy-1H-indole-3-carboximidoyl chloride: Lacks the methoxy group.

    7-Methoxy-1H-indole-3-carboximidoyl chloride: Lacks the hydroxy group.

    (3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboxamide: Contains an amide group instead of the chloride.

Uniqueness: (3Z)-N-Hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the carboximidoyl chloride moiety, allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(3Z)-N-hydroxy-7-methoxy-1H-indole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-8-4-2-3-6-7(10(11)13-14)5-12-9(6)8/h2-5,12,14H,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQJYFAKTPTQNN-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1NC=C2/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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